2-[(4-nitrophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate
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Overview
Description
2-(4-NITROANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE is a complex organic compound that features a unique combination of functional groups, including a nitroaniline moiety, an oxoethyl group, and a triazinoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE typically involves multiple steps, starting with the preparation of the triazinoindole core. This can be achieved through the condensation of appropriate precursors under controlled conditions. The nitroaniline and oxoethyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(4-NITROANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while hydrolysis of the ester group produces the corresponding carboxylic acid .
Scientific Research Applications
2-(4-NITROANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-NITROANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Specific pathways involved may include those related to cell proliferation, apoptosis, or immune response .
Comparison with Similar Compounds
Similar Compounds
5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIOL: Shares the triazinoindole core but lacks the nitroaniline and oxoethyl groups.
Ethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate: Similar structure but with different substituents.
Uniqueness
The uniqueness of 2-(4-NITROANILINO)-2-OXOETHYL 2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETATE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18N6O5S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
[2-(4-nitroanilino)-2-oxoethyl] 2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C21H18N6O5S/c1-2-26-16-6-4-3-5-15(16)19-20(26)23-21(25-24-19)33-12-18(29)32-11-17(28)22-13-7-9-14(10-8-13)27(30)31/h3-10H,2,11-12H2,1H3,(H,22,28) |
InChI Key |
URPLBZRWKQKBFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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